

Unveiling the Target: A Technical Guide to the Biological Identification of NCATS-SM4487

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Compound of Interest

Compound Name: NCATS-SM4487

Cat. No.: B12422599

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification and characterization of **NCATS-SM4487**, a potent and selective inhibitor of Galactokinase 1 (GALK1). This document details the experimental methodologies, quantitative data, and the metabolic pathway context crucial for understanding the therapeutic potential of this compound, particularly in the context of classic galactosemia.

Executive Summary

NCATS-SM4487 is a novel dihydropyrimidine inhibitor developed through a structure-based optimization campaign.^[1] It has been identified as a highly selective and potent inhibitor of human Galactokinase 1 (GALK1), the initial enzyme in the Leloir pathway of galactose metabolism. The primary therapeutic rationale for the development of **NCATS-SM4487** is to mitigate the accumulation of the toxic metabolite galactose-1-phosphate (gal-1P) in individuals with classic galactosemia, a rare genetic disorder caused by a deficiency in the second enzyme of this pathway, galactose-1-phosphate uridylyltransferase (GALT).^[1] This guide outlines the key experiments and data that led to the identification and validation of GALK1 as the biological target of **NCATS-SM4487**.

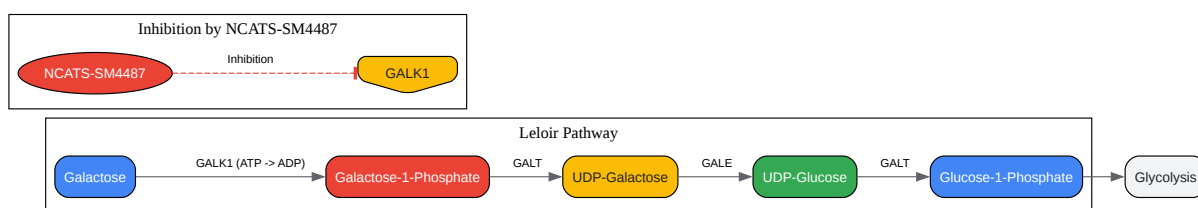
Biological Target: Galactokinase 1 (GALK1)

The identified biological target of **NCATS-SM4487** is Galactokinase 1 (GALK1). GALK1 is a crucial enzyme in the Leloir pathway, which is the primary route for the metabolism of

galactose.[1][2][3][4][5] This enzyme catalyzes the phosphorylation of α -D-galactose to galactose-1-phosphate, utilizing ATP as a phosphate donor.[1]

The Leloir Pathway and the Role of GALK1

The Leloir pathway is a four-step metabolic cascade that converts galactose into glucose-1-phosphate, which can then enter glycolysis.[2][3][4][5] In classic galactosemia, a deficiency in GALT leads to the accumulation of galactose-1-phosphate, which is cytotoxic and causes the severe clinical manifestations of the disease.[1] By inhibiting GALK1, **NCATS-SM4487** aims to prevent the formation of this toxic metabolite.[1]



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Figure 1: The Leloir Pathway and the inhibitory action of **NCATS-SM4487** on GALK1.

Quantitative Data on NCATS-SM4487 Activity

The potency and selectivity of **NCATS-SM4487** against GALK1 have been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from the seminal publication by Liu L, et al.[1]

Compound	GALK1 IC50 (μ M)
NCATS-SM4487	0.05

Table 1: Biochemical Potency of NCATS-SM4487 against Human GALK1.[1]

Parameter	Value
Half-life (t1/2) in mouse plasma (3 mg/kg IV)	~0.4 hours
Initial concentration (C0) in mouse plasma (3 mg/kg IV)	8.25 µM

Table 2: Pharmacokinetic Properties of NCATS-SM4487 in CD1 Mice.[1]

Cell Line	Treatment	% Reduction in Gal-1P
Patient Fibroblasts	NCATS-SM4487 (low micromolar concentrations)	Dose-dependent reduction

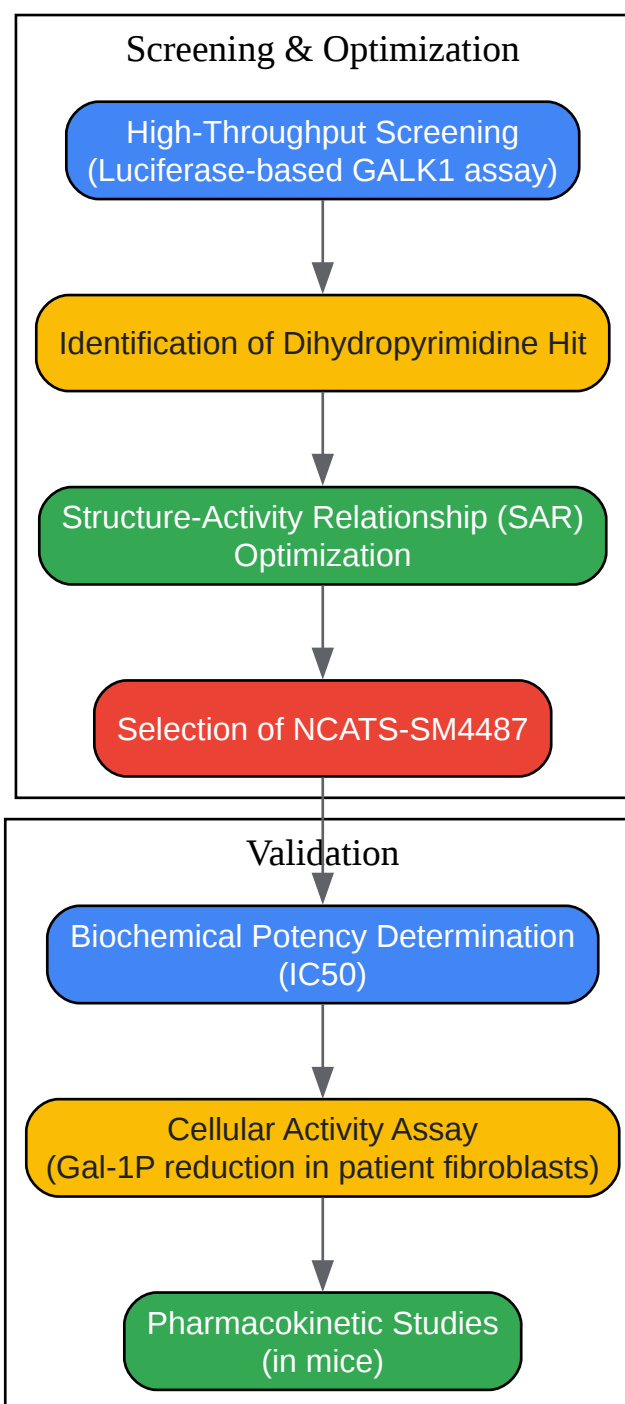
Table 3: Cellular Activity of NCATS-SM4487 in Patient-Derived Fibroblasts.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide a comprehensive overview of the key experimental protocols used in the identification and characterization of **NCATS-SM4487**.

Experimental Workflow for Target Identification and Validation

The identification of **NCATS-SM4487** as a potent GALK1 inhibitor followed a structured workflow involving high-throughput screening, hit-to-lead optimization, and subsequent validation in cellular and in vivo models.



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